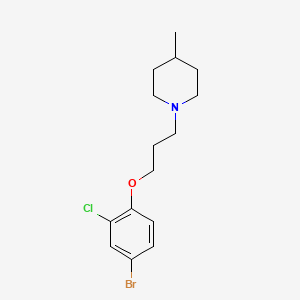
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Descripción general
Descripción
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (1-BCPMP) is a synthetic organic compound that has been used for a variety of purposes in the scientific research and lab setting. It is a member of the piperidine family of compounds, which are cyclic amines that contain a nitrogen atom in the center of a five-membered ring. 1-BCPMP is a derivative of 4-bromo-2-chlorophenol, and is characterized by its high solubility in water and its low melting point.
Aplicaciones Científicas De Investigación
1-[omega-(4-Chlorophenoxy)alkyl]-4-methylpiperidines Biological Evaluation at Sigma Sites
The sigma ligand 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, identified for CNS disorders and neuropathies, along with related chiral compounds, were synthesized and evaluated for their binding affinities at sigma1, sigma2, and sterol Delta8-Delta7 isomerase sites. Introducing chirality via methyl substitution revealed slight differences in sigma1-site affinities, with the (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine showing the highest affinity and selectivity for the sigma1 site compared to sigma2 and SI sites (Berardi et al., 2003).
Antimicrobial and Antibacterial Activities
Synthesis and Antibacterial Evaluation of 5-Substituted-1,3,4-Oxadiazol-2-yl 4-(4-Methylpiperidin-1-Ylsulfonyl)Benzyl Sulfides This study introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, displaying valuable antibacterial properties. The target molecules were synthesized through a series of steps, and their structural elucidation was confirmed by spectral data. The compounds exhibited significant antibacterial activities, offering valuable insights into potential applications in this field (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Pharmacological Screening
Synthesis and Pharmacological Screening of Sulfa Derivatives of 2-Pipecoline-Bearing 1,3,4-Oxadiazole Core The study synthesized sulfa derivatives from 2-pipecoline and 4-bromomethylbenzenesulfonyl chloride, coupling them with nucleophiles in an aprotic medium. These compounds were evaluated for their antibacterial and enzyme inhibitory activities, showing notable results against both gram-positive and gram-negative bacterial strains. The enzyme inhibition assessment revealed compounds to be efficient against acetylcholinesterase and butyrylcholinesterase, marking their potential in pharmacological applications (Aziz-ur-Rehman et al., 2017).
Propiedades
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSHQZBTONOLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
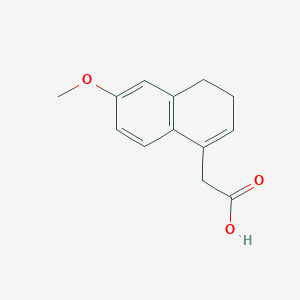

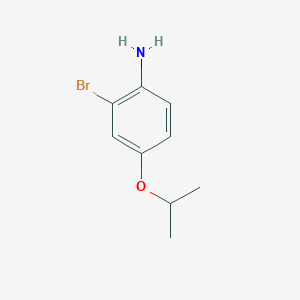
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)

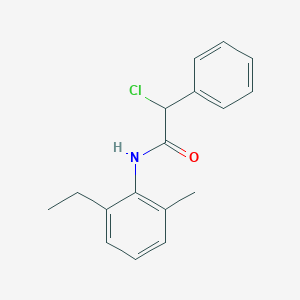

![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
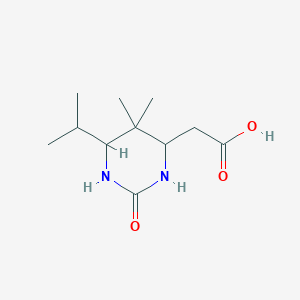
![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)
